N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is a useful research compound. Its molecular formula is C18H18ClN5OS and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide is 387.0920591 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological and Biological Activities
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : The structural analog of the specified compound has shown potential as a potent inhibitor of PI3Kα and mTOR, highlighting its relevance in targeting cancer cell metabolism and survival pathways. The study explored heterocyclic alternatives to improve metabolic stability, indicating the importance of structural modifications in enhancing therapeutic efficacy and safety (Stec et al., 2011).
Antimicrobial Activity : Derivatives of benzothiadiazolyl-piperazinyl acetamide have been investigated for their antimicrobial properties. These compounds demonstrated significant activity against pathogenic bacteria and Candida species, with specific structural features enhancing their antimicrobial efficacy (Mokhtari & Pourabdollah, 2013).
Anticholinesterase Activity : Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and tested for their anticholinesterase properties. This suggests their potential use in treating disorders related to cholinesterase enzyme dysfunction, such as Alzheimer's disease (Mohsen et al., 2014).
Anticancer Activity : The synthesis and evaluation of benzothiazole derivatives for their potential antitumor activity have been a significant focus. Compounds bearing various heterocyclic rings have shown considerable activity against several human tumor cell lines, underscoring the therapeutic potential of benzothiazole-based compounds in cancer treatment (Yurttaş et al., 2015).
COX-2 Inhibition : N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been evaluated as COX-2 inhibitors, presenting a promising approach for developing non-toxic anti-inflammatory agents. This research highlights the compound's potential in treating inflammation-related disorders while minimizing gastrointestinal toxicity associated with traditional NSAIDs (Raghavendra et al., 2012).
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-14-3-1-2-4-17(14)24-9-7-23(8-10-24)12-18(25)20-13-5-6-15-16(11-13)22-26-21-15/h1-6,11H,7-10,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYMJHKIQZNSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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